2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
Reactants: Quinazolinone intermediate, ethyl iodide, and sodium ethoxide.
Conditions: Reflux in ethanol.
Product: Ethoxy-substituted quinazolinone.
Step 3: Formation of the Final Compound
Reactants: Ethoxy-substituted quinazolinone, 2-hydroxyacetophenone, and ammonium acetate.
Product: 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Step 1: Formation of the Quinazolinone Core
Reactants: Anthranilic acid and an appropriate aldehyde.
Conditions: Reflux in ethanol with a catalytic amount of acid.
Product: Quinazolinone intermediate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-METHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- **2-(3-ETHOXY-4-METHOXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Uniqueness
The unique combination of ethoxy and hydroxy groups in 2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE provides distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-3-31-22-14-16(12-13-21(22)29)23-25-19-10-6-4-9-18(19)24(30)27(23)26-15(2)17-8-5-7-11-20(17)28/h4-14,23,25,28-29H,3H2,1-2H3/b26-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRAHKHGLHXDKG-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2N=C(C)C4=CC=CC=C4O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2/N=C(\C)/C4=CC=CC=C4O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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